molecular formula C9H15N3O B578584 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane CAS No. 1256643-06-7

2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Cat. No.: B578584
CAS No.: 1256643-06-7
M. Wt: 181.239
InChI Key: MENDXPMPTQHJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is a heterocyclic compound that features both pyrazole and oxazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane typically involves the reaction of pyrazole derivatives with oxazepane precursors. One common method involves the nucleophilic substitution reaction where a pyrazole derivative reacts with a halomethyl oxazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazepane derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives react with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated pyrazole derivatives in the presence of a base like sodium hydride (NaH) in DMF.

Major Products

The major products formed from these reactions include various substituted pyrazole and oxazepane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxazepane ring can provide additional binding sites, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole: A simpler analog with a single pyrazole ring.

    1,4-oxazepane: A compound with only the oxazepane ring.

    2-(1H-pyrazol-1-ylmethyl)-1,4-diazepane: A structurally similar compound with a diazepane ring instead of oxazepane.

Uniqueness

2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is unique due to the combination of pyrazole and oxazepane rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(pyrazol-1-ylmethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-11-12(5-1)8-9-7-10-3-2-6-13-9/h1,4-5,9-10H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDXPMPTQHJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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